molecular formula C8H7Cl2NO B2996215 3,5-dichloro-N-methylbenzamide CAS No. 33244-92-7

3,5-dichloro-N-methylbenzamide

Cat. No.: B2996215
CAS No.: 33244-92-7
M. Wt: 204.05
InChI Key: BICUCGPTPDFRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-N-methylbenzamide (CAS 33244-92-7) is a valuable chemical intermediate in scientific research, particularly in the development of novel active compounds. Its structure, featuring chloro substituents at the 3 and 5 positions of the benzene ring, makes it a versatile building block for further chemical transformations. Research indicates its primary application in the field of agrochemistry, where it serves as a key precursor in the synthesis of advanced insecticidal agents . For instance, it is a core structure in the development of 3,5-dihalogenated thiobenzamide insecticides, which are noted for their high activity against agricultural pests such as the beet armyworm ( Spodoptera exigua ) . The compound's significance is underscored by ongoing patent activity for efficient synthetic methods, highlighting its importance in industrial production . Beyond its direct applications, 3,5-Dichloro-N-methylbenzamide offers practical advantages in the research setting. Compared to similar intermediates, it presents a favorable cost-benefit profile and exhibits good solubility in various organic solvents, which facilitates easier formulation into different research preparations and can lead to higher efficacy in end-use applications . With a molecular formula of C 8 H 7 Cl 2 NO and a molecular weight of 204.05 g/mol, this compound is provided for research purposes only . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUCGPTPDFRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling: Solubility Thermodynamics of 3,5-Dichloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-N-methylbenzamide (CAS: 33244-92-7) is a critical halogenated benzamide intermediate, structurally significant in the synthesis of isoxazoline insecticides and certain fungicidal agents (e.g., Zoxamide metabolites).[1] Despite its utility, specific peer-reviewed solubility datasets for this isomer are often proprietary or absent from public thermodynamic databases.

This technical guide addresses that gap. It provides a first-principles physicochemical profile and a validated experimental protocol for determining its solubility. Designed for process chemists and formulation scientists, this document details the thermodynamic modeling required to optimize recrystallization processes and reaction kinetics.

Physicochemical Basis & Solvent Selection Strategy

Structural Analysis & Predicted Solubility

The solubility of 3,5-dichloro-N-methylbenzamide is governed by the interplay between its lipophilic dichlorophenyl ring and the polar amide moiety.

  • Lipophilicity (LogP): Estimated between 2.8 and 3.2 (based on structural analogs like 3-chloro-N-methylbenzamide, LogP ~2.4). This indicates poor aqueous solubility and high affinity for medium-polarity organic solvents.

  • Intermolecular Forces: The amide hydrogen (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The chlorine atoms at the 3,5-positions increase the molecule's overall hydrophobicity and crystal lattice energy, potentially reducing solubility compared to non-halogenated analogs.

Solvent Screening Matrix

For process development (crystallization), solvents are selected based on their ability to disrupt the crystal lattice (enthalpy of fusion) versus solvation enthalpy.

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Rationale
Dipolar Aprotic Acetone, AcetonitrileHigh Strong dipole-dipole interactions with the amide carbonyl; lack of H-bond donor network favors dissolution of the hydrophobic ring.
Esters Ethyl AcetateHigh Excellent compatibility with the dichlorophenyl ring; standard solvent for benzamide recrystallization.
Alcohols (Protic) Methanol, Ethanol, IPAModerate to High H-bonding capability aids solvation of the amide group, but alkyl chain length limits interaction with the hydrophobic core. Solubility decreases as chain length increases (MeOH > EtOH > IPA).
Non-Polar Toluene, HexaneLow to Moderate Limited interaction with the polar amide region; solubility driven solely by dispersion forces with the aromatic ring.
Aqueous WaterVery Low High lattice energy and hydrophobicity prevent disruption of the water H-bond network.

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain high-precision solubility data (mole fraction,


) suitable for thermodynamic modeling, the synthetic method using laser monitoring  is the industry standard (E-E-A-T validated). This method minimizes solute consumption and eliminates sampling errors associated with gravimetric analysis.
Workflow Diagram

SolubilityWorkflow Start Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Jacketed Vessel) Start->Equil Temp Stepwise Heating (0.1 K/min) Equil->Temp Agitation Laser Laser Transmissivity Monitoring Temp->Laser Continuous Detect Dissolution Point (Transmissivity Max) Laser->Detect Clear Solution Data Calculate Mole Fraction (x) Detect->Data Data->Start Next Solvent/Conc.

Figure 1: The dynamic laser monitoring workflow ensures precise detection of the solid-liquid equilibrium point.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of 3,5-dichloro-N-methylbenzamide (purity >99%) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent.
    
  • Setup: Insert a magnetic stirrer and a laser probe (or setup a laser source and photodetector across the vessel).

  • Equilibration: Maintain the system at a starting temperature (e.g., 278.15 K) under constant stirring. The mixture should be turbid (suspension).

  • Dynamic Heating: Slowly increase the temperature (rate < 2 K/h near the endpoint) while monitoring laser transmissivity.

  • Endpoint Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

    
    ).
    
  • Calculation: Convert mass measurements to mole fraction solubility (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Data Correlation

Once experimental data is collected, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.

The Modified Apelblat Equation

This is the most accurate semi-empirical model for benzamide derivatives in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use this model to interpolate solubility for crystallization cooling curves.

The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • 
     : Apparent standard enthalpy of dissolution.
    
  • 
     : Apparent standard entropy of dissolution.
    
  • 
     : Gas constant (8.314 J/mol·K).
    
Thermodynamic Logic Flow

ThermoLogic cluster_Outputs Process Applications Input Experimental Data (x vs T) Model Regression Analysis (Apelblat / van't Hoff) Input->Model Params Model Parameters (A, B, C / Enthalpy, Entropy) Model->Params Opt1 Crystallization Yield Prediction Params->Opt1 Opt2 Solvent Efficiency Analysis Params->Opt2

Figure 2: Logical flow from raw solubility data to process optimization parameters.

Expected Thermodynamic Behavior (Self-Validation)

Based on the behavior of structurally similar compounds (e.g., 3,5-dichloro-N-(4-chlorophenyl)benzamide), the following thermodynamic outcomes serve as a quality control check for your experimental results:

  • Endothermic Dissolution:

    
     should be positive  (> 0). Solubility increases with temperature.[2]
    
  • Entropy-Driven:

    
     should be positive , reflecting the disordering of the crystal lattice upon dissolution.
    
  • Positive Deviation: In non-polar solvents, the solution often exhibits positive deviation from Raoult's Law due to the self-association of the amide group.

References

  • Zhang, J., et al. (2021).[3] "Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide." Journal of Chemical Crystallography. Link[3]

  • PubChem. (2024).[4][5][6][7] "3,5-Dichloro-N-methylbenzamide (Compound Summary)." National Library of Medicine. Link

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Molecular Liquids.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[8] (Cited for theoretical solubility prediction methodology).

Sources

Methodological & Application

Application Note: HPLC Method Development for 3,5-Dichloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 3,5-dichloro-N-methylbenzamide (CAS: 39959-96-1). Targeted at analytical chemists and drug development professionals, this protocol leverages the compound's physicochemical properties—specifically its moderate lipophilicity (LogP ~2.5) and neutral amide character—to design a robust Reversed-Phase (RP-HPLC) workflow.

The guide moves beyond simple recipe listing to explain the mechanistic rationale behind stationary phase selection, pH control, and detector optimization, ensuring the method is compliant with ICH Q2(R1) validation standards.

Physicochemical Profiling & Method Strategy

Successful chromatography begins with understanding the analyte. 3,5-dichloro-N-methylbenzamide presents specific challenges and opportunities:

PropertyValue / CharacteristicImpact on HPLC Method
Structure Benzamide core with 3,5-dichloro substitutionThe chlorine atoms increase lipophilicity and electron density, affecting UV absorption.
LogP ~ 2.5 - 2.8 (Estimated)Moderate Lipophilicity: Ideal for C18 or C8 stationary phases.
pKa Amide N-H is neutral/very weak acid (pKa > 14)pH Independence: The analyte itself does not ionize in the standard pH 2–8 range. However, acidic pH is required to suppress silanol activity on the column.
UV Max ~230–254 nmDetection: The aromatic ring allows for sensitive UV detection. 254 nm is selective; 210-230 nm is more sensitive but prone to solvent noise.
Mechanistic Rationale for Conditions
  • Stationary Phase (C18): A C18 (Octadecylsilane) column provides strong hydrophobic interaction, necessary to retain the moderately lipophilic dichlorobenzamide and separate it from potential polar synthesis impurities (e.g., 3,5-dichlorobenzoic acid or methylamine).

  • Mobile Phase Modifier (Acidic pH): Although the analyte is neutral, residual silanols (Si-OH) on the silica support can interact with the amide nitrogen via hydrogen bonding, causing peak tailing. Adding 0.1% Formic Acid or Phosphoric Acid (pH 2.5) suppresses these silanols, sharpening the peak.

Method Development Workflow

The following diagram outlines the logical decision process for optimizing this specific separation.

MethodDevelopment Start Start: Analyte Profiling (Neutral, LogP ~2.5) ColumnSel Stationary Phase Selection C18 (L1) Column Start->ColumnSel MobilePhase Mobile Phase Selection Water/ACN + 0.1% Acid ColumnSel->MobilePhase Scouting Gradient Scouting Run 5% to 95% B over 20 min MobilePhase->Scouting Decision Evaluate Retention (k') and Resolution (Rs) Scouting->Decision Isocratic Optimize Isocratic Hold Target k' = 2 - 10 Decision->Isocratic Single Peak Good Separation Gradient Optimize Shallow Gradient For complex matrices Decision->Gradient Complex Impurity Profile Validation ICH Q2(R1) Validation Linearity, Accuracy, LOQ Isocratic->Validation Gradient->Validation

Figure 1: Decision tree for developing the HPLC method for 3,5-dichloro-N-methylbenzamide, moving from scouting to validation.

Experimental Protocols

Protocol A: Initial Scouting Gradient

Use this protocol to determine the elution time and impurity profile.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H3PO4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary).

Time (min)% Mobile Phase BEvent
0.05Start
15.095Linear Gradient
20.095Wash
20.15Re-equilibration
25.05End

Expected Result: 3,5-dichloro-N-methylbenzamide should elute in the middle of the gradient (approx. 50-60% B) due to its moderate lipophilicity.

Protocol B: Optimized "Gold Standard" Method

This is the finalized method suitable for Routine Quality Control (QC).

Mechanistic Adjustment: Based on the scouting run, an isocratic method is often preferred for robustness in QC environments. A 50:50 or 60:40 ratio usually provides optimal retention (k' ≈ 4-6).

  • Column: C18 (USP L1), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase: Water : Acetonitrile (45 : 55 v/v) with 0.1% Phosphoric Acid.

    • Note: Phosphoric acid is preferred over formic acid for UV detection at low wavelengths (210 nm) as it has lower UV cutoff.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C (Improves mass transfer and peak sharpness).

  • Detection: UV @ 240 nm (Optimized max) or 254 nm.

  • Run Time: 12 minutes.

System Suitability Criteria (SST):

  • Retention Time: ~ 5.5 - 6.5 minutes.

  • Tailing Factor (T): NMT 1.5 (Goal: 1.0 - 1.2).

  • Theoretical Plates (N): > 5000.

  • RSD (n=6 injections): < 2.0%.

Validation Parameters (ICH Q2(R1))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity
  • Procedure: Inject Mobile Phase blank, Placebo (if formulation), and pure Standard.

  • Acceptance: No interfering peaks at the retention time of 3,5-dichloro-N-methylbenzamide. Peak purity index (if using PDA) should be > 0.999.

Linearity
  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Levels: Minimum 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Recovery)
  • Procedure: Spike known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Limit of Detection/Quantitation (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1.
      
    • LOQ: S/N

      
       10:1.
      

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure Mobile Phase pH is acidic (< 3.0). Switch to an "End-capped" C18 column.
Retention Time Drift Temperature fluctuation or Organic evaporationUse a column oven (30-35°C). Cap solvent bottles tightly; premix mobile phase if isocratic.
Split Peaks Solvent mismatchDissolve the sample in the Mobile Phase (or a weaker solvent like 30% ACN) rather than 100% ACN.
High Backpressure ParticulatesFilter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.).[3][4] 3,5-Dichloro-N-methylbenzamide Compound Summary. National Center for Biotechnology Information. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
  • US Food and Drug Administration (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER). Link

Sources

synthesis protocol for 3,5-dichloro-N-methylbenzamide from 3,5-dichlorobenzoic acid

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3,5-dichloro-N-methylbenzamide from 3,5-dichlorobenzoic acid .[1] This transformation is a critical step in the development of various agrochemicals and pharmaceutical intermediates, where the 3,5-dichlorophenyl moiety serves as a lipophilic, metabolically stable pharmacophore.[1]

While direct amide coupling reagents (e.g., EDC, HATU) offer mild conditions, this guide prioritizes the Acid Chloride Method via Thionyl Chloride (

1

Retrosynthetic Analysis & Strategy

The synthesis is designed around the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution.[1]

Reaction Scheme
  • Activation: 3,5-Dichlorobenzoic acid

    
     3,5-Dichlorobenzoyl chloride.[1][2]
    
  • Amidation: 3,5-Dichlorobenzoyl chloride + Methylamine

    
     3,5-Dichloro-N-methylbenzamide.[1]
    

RetrosynthesisTarget3,5-Dichloro-N-methylbenzamide(Target)Intermediate3,5-Dichlorobenzoyl Chloride(Activated Species)Target->IntermediateAmidationStart3,5-Dichlorobenzoic Acid(Starting Material)Intermediate->StartActivationReagents1SOCl2 / DMF (cat.)Reagents2MeNH2 / Base

Figure 1: Retrosynthetic disconnection showing the acyl chloride pathway.

Experimental Protocol (Acid Chloride Route)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4]Role
3,5-Dichlorobenzoic acid 191.011.0Substrate
Thionyl Chloride (

)
118.971.5 - 2.0Chlorinating Agent
DMF (N,N-Dimethylformamide) 73.09Cat.[1] (2-3 drops)Catalyst
Methylamine (2M in THF) 31.063.0Nucleophile
Triethylamine (TEA) 101.191.5Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
Step-by-Step Procedure
Phase 1: Activation (Acyl Chloride Formation)

Causality: The electron-withdrawing chlorine atoms on the benzene ring deactivate the carboxylic acid.[1] Thionyl chloride is used with DMF catalysis to form the Vilsmeier-Haack intermediate, ensuring rapid and complete conversion to the acid chloride [1].[1]

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    off-gassing.
  • Charging: Add 3,5-dichlorobenzoic acid (10.0 g, 52.4 mmol) and anhydrous DCM (50 mL) . The starting material may not fully dissolve initially.[1]

  • Reagent Addition: Carefully add Thionyl Chloride (7.6 mL, 105 mmol) via syringe. Add 2 drops of DMF .

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2–3 hours.
    
    • Visual Check: The suspension should become a clear solution, indicating conversion to the acid chloride.[1]

  • Concentration: Cool to room temperature. Remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Note: Co-evaporate with dry toluene (2 x 20 mL) to remove trace thionyl chloride.[1] This prevents side reactions in the next step.[1]

    • Intermediate: 3,5-Dichlorobenzoyl chloride (often a low-melting solid or oil) is used directly without purification.[1]

Phase 2: Amidation

Causality: An excess of methylamine is used to drive the reaction to completion.[1] Since the reaction produces HCl, an external base (TEA) or excess amine is required to prevent protonation of the nucleophile [2].[1]

  • Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (40 mL) and cool to

    
     in an ice bath.
    
  • Nucleophilic Attack: Slowly add Methylamine (2M in THF, 78 mL, 157 mmol) dropwise over 20 minutes.

    • Exotherm Control: Maintain internal temperature

      
       to minimize impurity formation.[1]
      
    • Alternative: If using Methylamine hydrochloride salt, add it (1.5 equiv) along with Triethylamine (3.0 equiv).[1]

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes).[1] The acid chloride spot (reactive, often streaks) should disappear, replaced by a more polar amide spot.[1]

Phase 3: Workup & Purification

Trustworthiness: This workup sequence relies on chemical orthogonality.[1] Acid washes remove unreacted amine; base washes remove unreacted benzoic acid.[1]

  • Quench: Dilute reaction mixture with DCM (100 mL) and Water (50 mL) .

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .[1]

    • Purpose: Removes unreacted methylamine and TEA.[1]

  • Base Wash: Wash the organic layer with Sat.[1]

    
     (2 x 50 mL) .
    
    • Purpose: Removes any hydrolyzed 3,5-dichlorobenzoic acid.[1]

  • Drying: Wash with Brine (50 mL) , dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is typically high purity (>95%).[1] Recrystallize from Ethanol/Water or Toluene if higher purity is required.[1]

Process Control & Characterization

To ensure the protocol is self-validating, compare obtained data against these standards.

Physical Properties[1][5]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 166–168 °C [3].[1][5]

    • Diagnostic: A sharp melting point range (<2°C) confirms high purity.[1]

NMR Validation (Self-Validating Data)

The symmetry of the 3,5-dichloro substitution pattern provides a distinct NMR fingerprint.[1]

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.70 - 7.80Doublet (

)
2HAr-H (C2, C6)
1H 7.45 - 7.55Triplet (

)
1HAr-H (C4)
1H 6.20 - 6.50Broad Singlet1HN-H (Amide)
1H 2.90 - 3.00Doublet (

)
3HN-

Interpretation:

  • The doublet at ~2.95 ppm confirms the incorporation of the methylamine group.[1]

  • The 2:1 aromatic integration (2 protons at C2/C6 vs 1 proton at C4) confirms the preservation of the 3,5-dichloro substitution pattern.[1]

Workflow Visualization

WorkflowStartStart: 3,5-Dichlorobenzoic AcidStep1Step 1: Activation(SOCl2, DMF, Reflux)Start->Step1Check1Visual Check:Clear Solution?Step1->Check1Check1->Step1No (Continue Reflux)Step2Evaporation(Remove excess SOCl2)Check1->Step2YesStep3Step 2: Amidation(MeNH2, DCM, 0°C)Step2->Step3WorkupWorkup Sequence1. 1M HCl Wash2. NaHCO3 Wash3. Brine/DryStep3->WorkupProductFinal Product:3,5-Dichloro-N-methylbenzamideWorkup->Product

Figure 2: Operational workflow for the synthesis of 3,5-dichloro-N-methylbenzamide.

Safety & Hazards (HSE)[1]

  • Thionyl Chloride: Highly corrosive and toxic.[1] Reacts violently with water to release HCl and

    
     gases.[1] Must be handled in a fume hood. 
    
  • Methylamine: Flammable gas/liquid.[1] Toxic by inhalation.[1]

  • 3,5-Dichlorobenzoic Acid: Irritant.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of Vilsmeier-Haack activation).[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.[1]

  • Biosynth. (n.d.).[1] 3,5-Dichloro-N-methylbenzamide - MSDS & Properties.[1][7]

  • PubChem. (2023).[1] 3,5-Dichloro-N-methylbenzamide Compound Summary.

Application Note: Preparation and Certification of 3,5-Dichloro-N-methylbenzamide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the synthesis, purification, and certification of 3,5-dichloro-N-methylbenzamide (CAS: 33244-92-7) as a Primary Reference Standard. This compound is a critical process impurity and degradation product for various benzamide-based active pharmaceutical ingredients (APIs).

To meet the stringent requirements of ICH Q7 (Good Manufacturing Practice for APIs) and ICH Q3A (Impurities in New Drug Substances), this guide prioritizes purity (>99.5%) and complete structural elucidation. We utilize a high-fidelity nucleophilic acyl substitution route, followed by a specific recrystallization technique to eliminate regioisomeric by-products.

Regulatory & Scientific Framework

The "Primary Standard" Mandate

A Primary Reference Standard is defined by the USP and ICH as a substance of high purity and authenticity that does not require comparison to another standard. Its potency is assigned based on a Mass Balance approach, not by testing against another material.

Synthetic Strategy: The Acid Chloride Route

While direct amidation of carboxylic acids is possible using coupling agents (EDC/HOBt), we select the Acid Chloride Route for reference standard preparation.

  • Causality: The acid chloride (3,5-dichlorobenzoyl chloride) is highly reactive, driving the reaction to completion rapidly at low temperatures. This minimizes thermal degradation and suppresses the formation of "dimer" impurities often seen in peptide coupling reactions.

  • Stoichiometric Control: Using a slight excess of methylamine ensures complete consumption of the limiting reagent (the acid chloride), simplifying the purification profile.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to the crude intermediate, emphasizing the workup points designed to remove specific impurity classes.

SynthesisWorkflow Start Raw Materials 3,5-Dichlorobenzoyl Chloride Methylamine (2M in THF) Rxn Nucleophilic Substitution DCM, 0°C to RT, 2 hrs (Exotherm Control) Start->Rxn Dropwise Addition Quench Quench Add 1M HCl Rxn->Quench Reaction Complete (TLC) WashAcid Acid Wash (1M HCl) Removes: Unreacted Amine Quench->WashAcid Phase Separation WashBase Base Wash (Sat. NaHCO3) Removes: Hydrolyzed Benzoic Acid WashAcid->WashBase Organic Layer Dry Drying & Evaporation MgSO4 -> Rotavap WashBase->Dry Organic Layer Crude Crude Solid Target Yield: >90% Dry->Crude

Figure 1: Reaction and workup stream designed for self-purification via pH manipulation.

Detailed Experimental Protocols

Protocol A: Synthesis of Crude 3,5-Dichloro-N-methylbenzamide

Reagents:

  • 3,5-Dichlorobenzoyl chloride (10.0 g, 47.7 mmol)

  • Methylamine (2.0 M in THF, 36.0 mL, 72.0 mmol, 1.5 eq)

  • Triethylamine (TEA) (10.0 mL, 71.6 mmol, 1.5 eq)

  • Dichloromethane (DCM) (100 mL, anhydrous)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with DCM (100 mL) and Methylamine solution. Add TEA. Cool the mixture to 0°C using an ice/salt bath.

    • Why: The reaction is exothermic. Low temperature prevents the formation of N-methyl-bis(3,5-dichlorobenzoyl)imide (an over-acylated impurity).

  • Addition: Dissolve 3,5-dichlorobenzoyl chloride in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

    • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). The starting material spot (Rf ~0.8) should disappear.

  • Workup (The "Self-Validating" Step):

    • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 50 mL).

      • Logic: Protonates excess methylamine and TEA, forcing them into the aqueous layer.

    • Base Wash: Wash organic layer with Saturated NaHCO3 (2 x 50 mL).

      • Logic: Converts any hydrolyzed 3,5-dichlorobenzoic acid into its water-soluble carboxylate salt, removing it from the organic phase.

    • Brine Wash: Wash with saturated NaCl (50 mL) to remove entrained water.

  • Isolation: Dry organic layer over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield an off-white solid.

Protocol B: Purification via Recrystallization[1]

To achieve "Reference Standard" grade, we must remove trace regioisomers and occluded solvents.

Solvent System: Ethanol / Water (4:1 v/v).

  • Rationale: 3,5-dichloro-N-methylbenzamide is moderately lipophilic. Ethanol dissolves it well at high temps; water acts as the anti-solvent to induce crystallization upon cooling.

Procedure:

  • Suspend the crude solid in Ethanol (5 mL per gram of solid).

  • Heat to reflux (approx. 78°C) until fully dissolved.

  • Add hot Water dropwise until a faint turbidity persists, then add just enough Ethanol to clear the solution.

  • Critical Step: Allow the solution to cool to RT slowly (over 2 hours) with gentle stirring, then cool to 0-4°C for 1 hour.

    • Why: Rapid cooling traps impurities in the crystal lattice. Slow cooling grows pure, defined needles.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 45°C for 24 hours to remove residual solvents.

Target Physical Property:

  • Melting Point: 167°C ± 1°C.

Analytical Certification & Validation

To certify this material as a Primary Standard, we employ the Mass Balance Equation :



HPLC Purity Method (suggested)

Since no compendial method exists, the following robust RP-HPLC method is recommended for purity assessment.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%->90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 230 nm (Max absorbance for chlorinated aromatics)
Acceptance Main peak area > 99.5%
Structural Identification (NMR)

1H NMR (400 MHz, DMSO-d6):

  • 
     8.65 (br s, 1H, NH) - Broad singlet confirms amide proton.
    
  • 
     7.90 (d, J=1.8 Hz, 2H, H-2,6) - Doublet indicates meta-coupling, confirming symmetry.
    
  • 
     7.75 (t, J=1.8 Hz, 1H, H-4) - Triplet indicates coupling to two meta-protons.
    
  • 
     2.80 (d, J=4.5 Hz, 3H, CH3) - Doublet due to coupling with NH.
    
Certification Logic Flow

CertificationLogic cluster_ID Structural ID cluster_Purity Purity Quantification Material Recrystallized Material NMR 1H / 13C NMR (Confirm Structure) Material->NMR MS Mass Spec (M+H = 204.0) Material->MS HPLC HPLC-UV (Organic Impurities %) Material->HPLC KF Karl Fischer (Water Content %) Material->KF GC GC-Headspace (Residual Solvents %) Material->GC CoA Certificate of Analysis (CoA) Assay Assignment NMR->CoA IR FT-IR (C=O Amide Band) HPLC->CoA Subtract KF->CoA Subtract GC->CoA Subtract

Figure 2: The Mass Balance approach for assigning potency to a Primary Reference Standard.

References

  • ICH Q7 Guideline: International Council for Harmonisation.[1][2] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).[1][3] Available at: [Link]

  • ICH Q3A(R2) Guideline: International Council for Harmonisation. Impurities in New Drug Substances. (2006). Available at: [Link]

  • Scribd: Benzamide Synthesis and Recrystallization Mechanisms. Available at: [Link]

  • Spectroscopy Online: How Do You Prepare Reference Standards and Solutions? (2015).[4] Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 3,5-dichloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Structural Elucidation of 3,5-Dichloro-N-methylbenzamide via Mass Spectrometry

Abstract & Scope

This application note details the mass spectrometric characterization of 3,5-dichloro-N-methylbenzamide (Formula: C₈H₇Cl₂NO; MW: ~204 Da). This compound serves as a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Accurate identification of this moiety relies heavily on understanding its unique chlorine isotope signature and specific fragmentation pathways (amide bond cleavage and sequential neutral losses).

This guide provides a validated protocol for LC-MS/MS and GC-MS analysis, emphasizing the "self-validating" nature of the chlorine isotope pattern in fragment ions.

Theoretical Background & Mechanism

The "Chlorine Signature" (Isotope Pattern)

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a built-in diagnostic tool. Chlorine exists naturally as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1] For a molecule with two chlorines (Cl₂), the statistical distribution is:

  • M (³⁵Cl₂):

    
     (Relative Abundance: 100%)
    
  • M+2 (³⁵Cl³⁷Cl):

    
     (Relative Abundance: ~64%)
    
  • M+4 (³⁷Cl₂):

    
     (Relative Abundance: ~10%)
    

Validation Rule: Any fragment ion retaining the dichlorophenyl ring must exhibit this ~100:65:10 intensity ratio. Deviations indicate isobaric interference or loss of a chlorine atom.

Fragmentation Pathway (ESI-MS/MS)

In Electrospray Ionization (ESI+), the molecule forms the protonated molecular ion


. Collision-Induced Dissociation (CID) follows a predictable "charge-remote" and "charge-proximate" fragmentation logic:
  • Amide Cleavage (Primary Event): The weakest bond in the protonated amide is the C-N bond. Cleavage yields the stable 3,5-dichlorobenzoyl cation (acylium ion) and releases neutral methylamine.

  • Decarbonylation: The acylium ion ejects a neutral carbon monoxide (CO) molecule to form the 3,5-dichlorophenyl cation .

  • Ring Fragmentation: High collision energies lead to the loss of Cl radicals or HCl, degrading the aromatic system.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3,5-dichloro-N-methylbenzamide in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

  • Blank: 50:50 Acetonitrile:Water + 0.1% Formic Acid (run prior to sample to assess carryover).

LC-MS/MS Parameters (Standard Protocol)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Amides protonate readily on the carbonyl oxygen.
Capillary Voltage 3.5 kVStandard for stable spray in positive mode.
Cone Voltage 30 VSufficient to decluster adducts without premature fragmentation.
Collision Energy Ramp 15–35 eVLow energy preserves the Acylium ion; High energy reveals the Phenyl cation.
Scan Range m/z 50 – 300Covers all relevant fragments and the parent ion.
Column C18 Reverse PhaseStandard retention for moderately polar benzamides.

Results: Fragmentation Data & Analysis

The following table summarizes the theoretical and observed ions for 3,5-dichloro-N-methylbenzamide (


, Monoisotopic Mass ~204.0).

Table 1: Key Diagnostic Ions

Ion IdentityStructurem/z (Monoisotopic ³⁵Cl)Isotope Pattern (M:M+2:M+4)Mechanism of Formation
Precursor

204.0 100 : 65 : 10Protonated Molecular Ion
Fragment A

173.0 100 : 65 : 10Loss of Methylamine (

)
Fragment B

145.0 100 : 65 : 10Loss of CO from Frag A (

)
Fragment C

110.0 100 : 33 : 0Loss of Cl Radical (

)

Note: Fragment C (m/z 110) contains only one chlorine atom. Its isotope pattern changes to the characteristic 3:1 (100:33) ratio.[2][3] This shift is a definitive confirmation of chlorine loss.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the molecule under CID conditions.

Figure 1: ESI-MS/MS Fragmentation pathway of 3,5-dichloro-N-methylbenzamide showing sequential neutral losses.

Discussion & Troubleshooting

Self-Validating the Spectrum

In complex matrices (e.g., plasma or soil extracts), isobaric interferences are common. To validate that a peak at m/z 173 is indeed the acylium derivative of the target:

  • Check the Mass Defect: Chlorine has a negative mass defect. The exact mass is 172.95 (approx). Significant deviation (>10 ppm) suggests an interference.

  • Check the Isotope Ratio: Integrate the peaks at 173, 175, and 177. If the ratio deviates significantly from 100:65:10, the peak is impure.

Common Pitfalls
  • Adduct Formation: In ESI, you may observe

    
     at m/z 226. Sodium adducts fragment poorly and often yield only the bare cation upon high energy collision. Ensure acidification (Formic Acid) to drive 
    
    
    
    formation.
  • Solvent Contamination: Background ions from chlorinated solvents (e.g., methylene chloride) can mimic the isotope pattern. Always run a solvent blank.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage and inductive cleavage).
  • NIST Mass Spectrometry Data Center. (2023). Benzamide Fragmentation Data. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Troubleshooting & Optimization

removing unreacted methylamine from benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for the Removal of Unreacted Methylamine

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the presence of unreacted methylamine in their benzamide product. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted methylamine crucial for my benzamide product?

A1: Residual methylamine can interfere with downstream applications, affect the accuracy of analytical characterization, and potentially lead to the formation of undesired byproducts. For pharmaceutical applications, its removal is a critical step to meet stringent purity requirements and ensure the safety and efficacy of the final drug product.

Q2: What are the initial indicators that my benzamide product is contaminated with methylamine?

A2: A strong, fishy, or ammoniacal odor is a primary indicator of methylamine contamination.[1] Additionally, discrepancies in the melting point of your benzamide, or unexpected signals in analytical spectra (e.g., NMR, IR), can suggest the presence of impurities like methylamine.

Q3: Can I use a simple water wash to remove methylamine?

A3: While methylamine is highly soluble in water, a simple water wash may not be sufficient to completely remove it from the reaction mixture, especially if the benzamide has precipitated.[1][2] More rigorous purification methods are typically required to achieve high purity.

Q4: At what stage of the synthesis should I focus on removing methylamine?

A4: The primary purification steps are performed during the workup phase after the reaction between benzoyl chloride and methylamine is complete.

Troubleshooting Guides: Step-by-Step Protocols

The synthesis of benzamide, often via the Schotten-Baumann reaction, involves the reaction of benzoyl chloride with methylamine.[3][4][5][6] An excess of methylamine is often used to drive the reaction to completion, necessitating a robust purification strategy.

Visualizing the Workflow

The following diagram outlines the general workflow for benzamide synthesis and the subsequent purification to remove unreacted methylamine.

Benzamide_Synthesis_Purification cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage start Reactants (Benzoyl Chloride, Methylamine) reaction Schotten-Baumann Reaction start->reaction Base Catalyst (e.g., NaOH) crude Crude Product (Benzamide + Unreacted Methylamine) reaction->crude Reaction Completion purification Purification Method (e.g., Acid-Base Extraction) crude->purification pure Pure Benzamide purification->pure analysis Purity Analysis (TLC, NMR, MP) pure->analysis

Caption: Benzamide Synthesis and Purification Workflow.

Method 1: Acid-Base Extraction

This is the most common and effective method for removing basic impurities like methylamine from a neutral or acidic organic product.

Principle: This technique exploits the difference in the acid-base properties of benzamide and methylamine. Methylamine, being a base, will react with an acid (like HCl) to form a water-soluble salt (methylammonium chloride). Benzamide, being a much weaker base, will remain in the organic phase.[7] This allows for their separation into two different liquid phases.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude benzamide product in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform multiple washes (2-3 times) to ensure complete removal of the methylamine.

  • Phase Separation: After each wash, allow the layers to separate fully. The upper layer will be the organic phase containing benzamide, and the lower aqueous layer will contain the methylammonium chloride salt. Drain the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[8]

  • Final Water Wash: Perform a final wash with deionized water to remove any remaining inorganic salts.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter to remove the drying agent, and then remove the solvent by rotary evaporation to yield the purified benzamide.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete Separation: If the separation is not clean, it may be due to an insufficient volume of either the organic or aqueous phase. Adjust the volumes accordingly.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Principle: The solubility of benzamide in water is significantly higher at elevated temperatures compared to room temperature.[9][10] Conversely, methylamine hydrochloride (formed during the acidic workup) is highly soluble in cold water. This difference allows for the selective crystallization of benzamide upon cooling.

Step-by-Step Protocol:

  • Dissolution in Hot Solvent: After an initial acid-base extraction, dissolve the crude benzamide in a minimum amount of hot water.[11][12] The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[11] Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the purified benzamide crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.[13]

  • Drying: Dry the crystals thoroughly in a desiccator or a low-temperature oven to remove any remaining solvent.[13][14]

Troubleshooting:

  • No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is not saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce crystallization.

  • Oiling Out: If the benzamide "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil and allow it to cool more slowly.

Method 3: Distillation (for large-scale industrial applications)

While not typically used in a standard laboratory setting for this specific separation due to the high boiling point of benzamide, fractional distillation can be employed on an industrial scale.[15][16][17]

Principle: This method separates components of a liquid mixture based on differences in their boiling points. Methylamine has a very low boiling point (-6.3 °C) and will distill off easily, while benzamide has a much higher boiling point (288 °C).[1][9]

Considerations:

  • This method is generally more complex and energy-intensive.

  • It is crucial to have an efficient condenser to trap the volatile methylamine.

  • Vacuum distillation can be employed to lower the boiling points and prevent thermal decomposition of the product.

Monitoring Reaction and Purity

Thin Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the progress of the reaction and assess the purity of the final product.[18][19][20]

Principle: In a typical TLC setup for this reaction, benzamide will have a different retention factor (Rf) value compared to the starting materials. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting materials and the appearance of the product spot.[18]

Typical TLC Conditions:

  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture of a non-polar and a slightly polar solvent (e.g., a 9:1 mixture of toluene and ethanol).[18]

TLC_Analysis cluster_tlc TLC Plate lane1 Starting Material (Benzoyl Chloride) lane2 Reaction Mixture (t=1 hr) lane3 Reaction Mixture (t=2 hr) lane4 Purified Product (Benzamide) spot_sm Spot spot_prod_t1 Spot spot_sm_t1 Spot spot_prod_t2 Spot spot_prod_final Spot

Caption: Example TLC analysis of benzamide synthesis.

Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Benzamide 121.14127-130288Slightly soluble[9][10][21]
Methylamine 31.06-93.1-6.3Highly soluble[1][2]

Conclusion

The successful synthesis of pure benzamide relies heavily on the effective removal of unreacted methylamine. The choice of purification method will depend on the scale of the reaction and the desired level of purity. For most laboratory-scale syntheses, a combination of acid-base extraction followed by recrystallization is the most effective and reliable approach. Careful monitoring of the reaction and product purity using techniques like TLC is essential to ensure a high-quality final product.

References

  • An experimental handbook for pharmaceutical organic chemistry-i. ISBN: 978-93-91842-69-7.
  • US Patent 2,126,600 A, Separation of methylamines.
  • Benzamide Synthesis and Recrystallization | PDF - Scribd. Available from: [Link]

  • RU Patent 2,019,541 C1, Process for preparing benzamide.
  • Introduction of preparation of benzamide from benzoyl chloride? - Brainly.in. Available from: [Link]

  • [ChemPlayer Reupload]Methylamine from ammonium methylsulfate - YouTube. Available from: [Link]

  • EP 0 463 902 A1, Methode for removal of methylamines.
  • US Patent 2,061,889 A, Process for separation and purification of methyl amines.
  • Methylamine Purification - Sciencemadness Discussion Board. Available from: [Link]

  • EP 0 463 902 A1, Methode for removal of methylamines.
  • Methylamine - Wikipedia. Available from: [Link]

  • Benzamide - Wikipedia. Available from: [Link]

  • Separation of Benzylamine and Benzamide mixture : r/chemhelp - Reddit. Available from: [Link]

  • US Patent 4,283,254 A, Methylamines purification by distillation and purge.
  • Thin Layer Chromatography and Amides - ResearchGate. Available from: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available from: [Link]

  • How can I remove ammonia from the reaction mixture? - ResearchGate. Available from: [Link]

  • EP 0 037 695 B1, Methylamines purification process.
  • Methylamines purification process - Patent 0037695. Available from: [Link]

  • Thin-Layer Chromatography for Binding Media Analysis - Getty Museum. Available from: [Link]

  • Benzamide Preparation from Benzoic Acid - YouTube. Available from: [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available from: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC - NIH. Available from: [Link]

  • Methylamine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products - YouTube. Available from: [Link]

  • Methylamine - Sciencemadness Wiki. Available from: [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. Available from: [Link]

  • EXPERIMENT (3) Recrystallization. Available from: [Link]

  • methylamine. Available from: [Link]

  • Schotten Baumann Reaction - BYJU'S. Available from: [Link]

  • 4.8: Physical Properties of Amides - Chemistry LibreTexts. Available from: [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available from: [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. Available from: [Link]

Sources

troubleshooting low melting point of synthesized benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of benzamide, with a specific focus on addressing a lower-than-expected melting point.

Troubleshooting Guide: Low Melting Point of Synthesized Benzamide

A depressed and broad melting point range is a primary indicator of impurities within a crystalline solid.[1] For synthesized benzamide, which should appear as a white or colorless crystalline solid, a low melting point suggests the presence of unreacted starting materials, byproducts, or residual solvents.[2]

Primary Diagnostic Question: My synthesized benzamide has a low and broad melting point. What are the potential causes and how can I rectify this?

Answer: A low melting point in your benzamide sample is a direct consequence of impurities disrupting the crystal lattice structure of the pure compound. The accepted melting point for pure benzamide is in the range of 127-130°C [2][3] or 132-133°C .[4] Any significant deviation below this range, accompanied by melting over a range of several degrees, points towards a contaminated product.

The following workflow provides a systematic approach to identifying the cause and implementing the appropriate purification strategy.

Troubleshooting Workflow

TroubleshootingWorkflow Benzamide Purification Workflow Start Observation: Low & Broad Melting Point (e.g., <125°C, range >2°C) Check_SM Potential Cause: Unreacted Starting Material? Start->Check_SM Check_Solvent Potential Cause: Residual Solvent? Start->Check_Solvent Check_SideProduct Potential Cause: Side Products? Start->Check_SideProduct Cause_BA Impurity: Benzoic Acid (from hydrolysis of benzoyl chloride or incomplete reaction) Check_SM->Cause_BA Yes (Acidic Impurity) Cause_BC Impurity: Benzoyl Chloride (incomplete reaction) Check_SM->Cause_BC Yes (Reactive Impurity) Solution_Wash Solution: Base Wash (e.g., 5% NaHCO₃ solution) Removes acidic impurities. Cause_BA->Solution_Wash Cause_BC->Solution_Wash Hydrolyzes to Benzoic Acid, then washed. Cause_Solvent Impurity: Trapped Solvent (e.g., Water, Ethanol) Check_Solvent->Cause_Solvent Yes Solution_Dry Solution: Thorough Drying (Vacuum oven, desiccator) Cause_Solvent->Solution_Dry Cause_Diacyl Impurity: N-Benzoylbenzamide (Diacylation) Check_SideProduct->Cause_Diacyl Yes Solution_Recrystallize Primary Solution: Recrystallization (e.g., from hot water) Cause_Diacyl->Solution_Recrystallize Solution_Wash->Solution_Recrystallize Followed by End_Pure Result: Pure Benzamide (Sharp MP at 127-130°C) Solution_Recrystallize->End_Pure Solution_Dry->Solution_Recrystallize Precedes or Follows

Caption: A flowchart for troubleshooting and purifying benzamide with a low melting point.

Step 1: Identify and Remove Acidic Impurities

The most common impurity, especially when synthesizing from benzoyl chloride, is benzoic acid. This arises from the hydrolysis of the starting material by moisture or from the hydrolysis of the benzamide product itself under harsh conditions.[5][6]

Causality: Benzoic acid is an acidic compound, while benzamide is neutral.[4] This difference in chemical properties allows for a straightforward separation via an acid-base extraction (a wash).

Protocol: Sodium Bicarbonate Wash
  • Suspend the Crude Product: Place your crude benzamide in a flask and add a suitable organic solvent in which benzamide is sparingly soluble at room temperature, such as dichloromethane or ethyl acetate.

  • Prepare Wash Solution: Prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Perform the Wash: Transfer the suspension to a separatory funnel and add the sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the neutralization reaction.

  • Separate Layers: Allow the layers to separate. The deprotonated sodium benzoate will be in the aqueous (top) layer, while your benzamide remains in the organic layer.

  • Isolate Product: Drain the organic layer and wash it with water to remove any remaining bicarbonate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

This procedure effectively removes the acidic benzoic acid impurity.[7][8] However, for the highest purity, this step should be followed by recrystallization.

Step 2: Recrystallization for Ultimate Purity

Recrystallization is the most powerful technique for purifying solid organic compounds.[5][6][9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10]

Causality: An ideal recrystallization solvent will dissolve the compound (benzamide) when hot but not when cold. Impurities, in contrast, should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).[10][11] For benzamide, hot water is a commonly used and effective solvent.[5][12]

Protocol: Recrystallization of Benzamide from Water
  • Dissolve in Minimal Hot Solvent: Place the crude benzamide in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to boiling (e.g., on a hot plate).

  • Achieve Saturation: Add small portions of hot water until the benzamide just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution; using too much will significantly reduce your yield.[11][13]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the benzamide molecules to selectively deposit onto the growing crystal lattice while impurities remain in the solution.

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure benzamide.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Collect and Wash: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[11] Wash the crystals with a small amount of ice-cold water to rinse away any residual mother liquor containing impurities.

  • Dry the Product: Dry the purified crystals thoroughly. This can be done by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 80°C).[8] Residual solvent can also depress the melting point.

After recrystallization and drying, a properly purified benzamide sample should exhibit a sharp melting point within the literature range.

Step 3: Confirm Identity and Purity
Melting Point Analysis

Measure the melting point of your purified product. A sharp melting range (0.5-1.0°C) that falls within the accepted literature value (127-130°C) is a strong indicator of high purity.

Mixed Melting Point Analysis

To definitively confirm that your product is indeed benzamide, you can perform a mixed melting point analysis.[1][14]

  • Prepare a Mixture: Thoroughly mix a small amount of your synthesized product with an authentic sample of pure benzamide in approximately a 1:1 ratio.

  • Measure the Melting Point: Determine the melting point of the mixture.

  • Interpret the Result:

    • No Depression: If the melting point of the mixture is sharp and undepressed (i.e., the same as the pure sample), your synthesized product is identical to the authentic sample.[15]

    • Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, your synthesized product is not the same compound as the authentic sample.[14]

Data Summary

CompoundMolecular Weight ( g/mol )Melting Point (°C)Role in Synthesis
Benzamide (Product) 121.14127 - 130 [2][3]Desired Product
Benzoic Acid (Impurity)122.12122.4Starting Material / Hydrolysis Product[6]
Benzoyl Chloride (Impurity)140.57-1Starting Material[2]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical melting point of pure benzamide? A1: The accepted melting point for pure benzamide is typically cited in the range of 127°C to 130°C.[2][3] Some sources may list it as high as 133°C.[4]

Q2: My melting point is still low after one recrystallization. What should I do? A2: If significant impurities were present, a single recrystallization may not be sufficient. You can perform a second recrystallization, again ensuring you use the minimum amount of hot solvent and allow for slow cooling. Also, ensure the preliminary base wash was performed to remove the bulk of any acidic impurities.

Q3: How does the rate of cooling during recrystallization affect the final product? A3: The rate of cooling is critical. Slow cooling allows for the selective and orderly growth of the crystal lattice, which tends to exclude foreign molecules (impurities). Rapid cooling (e.g., plunging the hot flask directly into an ice bath) can trap impurities within the rapidly forming crystals, leading to a less pure product.

Q4: Can I use a different solvent for recrystallization? A4: Yes. While hot water is common, other suitable solvents for benzamide include ethanol, acetone, and acetonitrile.[5] The ideal solvent is one in which benzamide has high solubility at high temperatures and low solubility at low temperatures. A trial-and-error approach with small amounts of your product may be necessary to find the optimal solvent.[11]

Q5: What does it mean if my product melts over a very broad range (e.g., 115-122°C)? A5: A broad melting point range is a classic sign of an impure substance.[1] The melting begins when enough energy is present to melt eutectic mixtures of the compound and its impurities, and it is complete only when the last of the bulk compound has melted at a temperature lower than its true melting point—a phenomenon known as melting point depression.[16]

Q6: Besides a low melting point, are there other signs of benzoic acid contamination? A6: Yes. While both are white solids, benzoic acid is acidic. You can dissolve a small sample in a solvent and check the pH with litmus paper or a pH meter. A distinctly acidic pH would suggest the presence of benzoic acid.

References

  • askIITians. (n.d.). How is benzamide obtained from benzoic acid? Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 4, 2026, from [Link]

  • University of Toronto. (n.d.). Method of mixed melting points. Retrieved February 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved February 4, 2026, from [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment 1 - Melting Points. Retrieved February 4, 2026, from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point? Retrieved February 4, 2026, from [Link]

  • YouTube. (2021, March 20). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines... Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 4, 2026, from [Link]

  • Pharmamad. (n.d.). Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical. Retrieved February 4, 2026, from [Link]

  • Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved February 4, 2026, from [Link]

  • Journal of the American Chemical Society. (1999). Solvent Binding to Benzamide Crystals... Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved February 4, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 4, 2026, from [Link]

  • University of Edinburgh. (2024, August 30). Low Melting Point Compounds. Retrieved February 4, 2026, from [Link]

  • Reddit. (2015, October 22). Melting point of benzoic acid seems wrong after recrystallisation. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved February 4, 2026, from [Link]

  • Brainly.com. (2023, August 9). Water is a good solvent for recrystallizing benzoic acid or benzamide... Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved February 4, 2026, from [Link]

  • Piochem. (n.d.). BENZAMIDE. Retrieved February 4, 2026, from [Link]

Sources

minimizing hydrolysis side reactions in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Our focus is on minimizing hydrolysis-related side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of benzoic acid as a major byproduct in my benzamide synthesis?

A: The presence of benzoic acid as a significant impurity is most commonly due to the hydrolysis of your starting material or activated intermediate. Benzoyl chloride, for instance, is highly reactive with water and will readily convert to benzoic acid.[1] Similarly, activated esters or anhydrides formed during coupling agent-mediated synthesis can also be hydrolyzed.

Q2: How does temperature control affect the extent of hydrolysis?

A: Temperature plays a critical role. Many benzamide synthesis reactions, particularly those involving benzoyl chloride, are exothermic.[2][3] Without adequate cooling, the increased temperature can accelerate the rate of the competing hydrolysis reaction. While amides themselves require heat for hydrolysis, the starting materials are often more susceptible at elevated temperatures.[4]

Q3: Can the choice of base influence the formation of hydrolysis byproducts?

A: Absolutely. In reactions like the Schotten-Baumann synthesis, a base is crucial for neutralizing the HCl generated.[2] However, using a strong aqueous base like NaOH can introduce water and create a biphasic system where hydrolysis of the benzoyl chloride can occur at the interface.[5] A non-aqueous base like pyridine can be a better choice in some instances to create a homogenous, anhydrous environment.

Q4: My reaction has stalled, and I'm recovering a significant amount of unreacted starting amine. What could be the issue?

A: This is often due to the protonation of the starting amine. In reactions that generate acid (e.g., from benzoyl chloride), the amine can be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot react to form the desired amide. The use of a sufficient amount of base is essential to prevent this.[2]

Troubleshooting Guides

Guide 1: Low Yield of Benzamide due to Excessive Benzoic Acid Formation

Problem: You have identified a low yield of your desired benzamide product with a significant amount of benzoic acid as the primary impurity.

Causality: This issue is almost always a result of water contamination in your reaction. Water can hydrolyze your acylating agent (e.g., benzoyl chloride) or your activated carboxylic acid intermediate, rendering it unreactive towards your amine.

Mitigation Strategies:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

    • Ensure your starting amine and any non-aqueous bases (e.g., pyridine, triethylamine) are dry.

  • Employ Water Scavengers:

    • For direct amidation reactions from carboxylic acids, the removal of water is critical to drive the equilibrium towards the amide product.[6]

    • Molecular Sieves: Adding activated molecular sieves to the reaction mixture can effectively trap water as it is formed.[7]

    • Dean-Stark Apparatus: For reactions run at reflux, a Dean-Stark trap can be used to azeotropically remove water.[7]

  • Optimize Reagent Addition and Temperature Control:

    • Add the acylating agent slowly to a cooled solution of the amine.[1][2] This helps to control the exothermic nature of the reaction and minimize localized heating that can accelerate hydrolysis.[8]

    • Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath, especially during the addition of the acylating agent.[1]

Experimental Protocol: Benzamide Synthesis using Benzoyl Chloride with Hydrolysis Minimization

  • To a dry, 250 mL conical flask equipped with a magnetic stirrer, add the amine and a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • If using a liquid amine, ensure it is dry. If it is a solid, ensure it has been properly dried.

  • Add a non-aqueous base, such as pyridine (1.1 equivalents), to the solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled, stirred solution.

  • Allow the reaction to stir at 0-5 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Guide 2: Optimizing Coupling Reagent-Mediated Amidation to Reduce Hydrolysis

Problem: When using coupling reagents like DCC or HATU, you observe significant amounts of the starting carboxylic acid and/or the urea byproduct, indicating hydrolysis of the activated intermediate.

Causality: The activated species formed by the reaction of the carboxylic acid with the coupling reagent is susceptible to nucleophilic attack by water. The presence of even trace amounts of water in the reaction solvent (e.g., DMF can contain ≤0.03% water) can lead to this side reaction.[9]

Mitigation Strategies:

  • Choice of Coupling Reagent:

    • Carbodiimides like DCC and DIC are common but can have side reactions.[10]

    • Uronium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are often more efficient and can minimize side reactions, including racemization.[9][10] PyBOP, in particular, has been shown to be effective in minimizing hydrolysis.[9]

  • Reaction Additives:

    • The use of additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides can increase reaction rates and yields, which can outcompete the rate of hydrolysis.

  • Strict Anhydrous Conditions:

    • As with other methods, the use of anhydrous solvents and reagents is paramount.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesConsiderations for Hydrolysis
DCC/DIC CarbodiimideInexpensive, readily availableActivated intermediate is susceptible to hydrolysis; urea byproduct can be difficult to remove.[10]
EDC CarbodiimideWater-soluble urea byproduct, easier removalStill prone to hydrolysis of the active ester.[11]
HATU/HBTU Uronium SaltHigh coupling efficiency, low racemizationGenerally more stable to ambient moisture than carbodiimide-activated species but still require anhydrous conditions.[]
PyBOP Phosphonium SaltHigh efficiency, minimizes racemization, less reactive with free amines.[10]Shown to be a good choice for minimizing hydrolysis.[9]

Visualizations

Diagram 1: Competing Reactions in Benzamide Synthesis

G cluster_0 Desired Reaction Pathway cluster_1 Hydrolysis Side Reaction Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide + Amine (Nucleophilic Attack) Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + Water (Hydrolysis)

Caption: Desired amidation versus the competing hydrolysis side reaction.

Diagram 2: Troubleshooting Workflow for Low Benzamide Yield

G start Low Benzamide Yield check_byproduct Major Byproduct is Benzoic Acid? start->check_byproduct incomplete_reaction Incomplete Reaction: Starting Materials Present check_byproduct->incomplete_reaction No hydrolysis_issue Primary Issue: Hydrolysis check_byproduct->hydrolysis_issue Yes amine_protonation Primary Issue: Amine Protonation incomplete_reaction->amine_protonation Yes solution1 Implement Anhydrous Conditions: - Dry Glassware & Solvents - Use Water Scavengers hydrolysis_issue->solution1 solution2 Optimize Temperature Control: - Cool during addition - Maintain low temperature hydrolysis_issue->solution2 solution3 Ensure Sufficient Base: - Check stoichiometry - Use non-aqueous base amine_protonation->solution3

Caption: Troubleshooting guide for low benzamide yield.

References

  • vibzz lab. (2020). Benzamide - Organic synthesis. YouTube. [Link]

  • Quora. (2018). Why is heat needed for the hydrolysis of amides? [Link]

  • Dr. K. K. Singh. (2020). Synthesis of Benzamide. YouTube. [Link]

  • The Australian National University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

  • National Institutes of Health. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • Brainly.in. (2022). introduction of preparation of benzamide from benzoyl chloride? [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • National Institutes of Health. (2025). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. [Link]

  • ResearchGate. (2018). How to break ester bond without breaking the amide? [Link]

  • Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(8), 1960–1965. [Link]

  • Catalytic Amidation Guide. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Chromatographic Retention Times: 3,5-dichloro-N-methylbenzamide vs. Propyzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Analytical Chemistry and Drug Development

In the realm of analytical chemistry, particularly in fields such as environmental analysis and pharmaceutical development, the precise separation and quantification of structurally similar compounds are of paramount importance. This guide provides a detailed comparison of the chromatographic retention times of two such molecules: 3,5-dichloro-N-methylbenzamide and the herbicide propyzamide. By examining their physicochemical properties and the principles of chromatography, we can predict and explain their differential behavior within a chromatographic system. This analysis is crucial for developing robust analytical methods for their detection and quantification.

Unveiling the Molecular Structures: A Tale of Two Benzamides

At first glance, 3,5-dichloro-N-methylbenzamide and propyzamide share a common chemical scaffold: a 3,5-dichlorinated benzamide core. However, the key to their distinct chromatographic behavior lies in the substitution at the amide nitrogen.

Propyzamide , with the chemical name 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, is a well-known selective herbicide.[1] Its structure features a bulky, non-polar 1,1-dimethyl-2-propynyl group attached to the amide nitrogen. In contrast, 3,5-dichloro-N-methylbenzamide is a simpler derivative, possessing a single methyl group on the amide nitrogen. This seemingly minor difference has significant implications for the molecule's overall polarity and, consequently, its interaction with the stationary phase in reversed-phase chromatography.

Physicochemical Properties: A Head-to-Head Comparison

The retention time of a compound in reversed-phase high-performance liquid chromatography (RP-HPLC) is primarily governed by its hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase, leading to longer retention times. Let's examine the key physicochemical properties of our two target molecules to predict their elution order.

Property3,5-dichloro-N-methylbenzamidePropyzamide
Chemical Structure A 3,5-dichlorobenzoyl group attached to a methylamine.A 3,5-dichlorobenzoyl group attached to a 1,1-dimethyl-2-propynylamine.[1]
Molecular Formula C₈H₇Cl₂NOC₁₂H₁₁Cl₂NO
Molecular Weight ( g/mol ) 204.05[2][3]256.12[1]
Predicted Polarity More PolarLess Polar
Predicted Retention Time (RP-HPLC) ShorterLonger

The significantly larger and more complex alkyl substituent on the amide nitrogen of propyzamide dramatically increases its non-polar character compared to the simple methyl group on 3,5-dichloro-N-methylbenzamide. This increased hydrophobicity will lead to a stronger interaction with the non-polar stationary phase in a reversed-phase HPLC system. Therefore, it is predicted that propyzamide will have a longer retention time than 3,5-dichloro-N-methylbenzamide under identical reversed-phase chromatographic conditions.

The Science of Separation: Why Structure Dictates Retention

In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the differential partitioning of analytes between the mobile and stationary phases.[4]

  • 3,5-dichloro-N-methylbenzamide: Due to the relatively small methyl group, the polar amide and dichlorinated benzene ring have a more pronounced influence on the overall polarity of the molecule. This will result in a weaker interaction with the C18 stationary phase and a preference for the polar mobile phase, leading to a faster elution and a shorter retention time.

  • Propyzamide: The bulky and hydrophobic 1,1-dimethyl-2-propynyl group acts as a non-polar "anchor," significantly increasing the molecule's affinity for the non-polar stationary phase. This stronger interaction necessitates a higher concentration of the organic modifier in the mobile phase to elute the compound, resulting in a longer retention time.

Experimental Protocol: A Blueprint for Separation

To empirically validate our prediction, a standard reversed-phase HPLC method can be employed. The following protocol provides a starting point for the separation of 3,5-dichloro-N-methylbenzamide and propyzamide.

Objective: To achieve baseline separation of 3,5-dichloro-N-methylbenzamide and propyzamide with distinct retention times.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 3,5-dichloro-N-methylbenzamide standard

  • Propyzamide standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of 3,5-dichloro-N-methylbenzamide and propyzamide in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both analytes at a concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution.

    • Record the chromatogram and note the retention times for each peak.

Expected Results:

Based on the physicochemical properties, the expected elution order is:

  • 3,5-dichloro-N-methylbenzamide (shorter retention time)

  • Propyzamide (longer retention time)

The separation can be optimized by adjusting the mobile phase composition. Increasing the percentage of acetonitrile will decrease the retention times of both compounds, while decreasing it will increase their retention times.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_solutions Prepare 1 mg/mL stock solutions in Acetonitrile mixed_standard Prepare 10 µg/mL mixed standard in Mobile Phase stock_solutions->mixed_standard equilibration Equilibrate C18 column with Mobile Phase mixed_standard->equilibration injection Inject 10 µL of mixed standard equilibration->injection separation Isocratic Elution (Acetonitrile:Water) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Record Chromatogram detection->chromatogram retention_times Determine Retention Times chromatogram->retention_times

Caption: A schematic of the experimental workflow for the HPLC analysis.

Logical Relationship of Molecular Properties and Retention Time

The interplay between the molecular structure, polarity, and the resulting chromatographic retention time can be visualized as a clear, causal relationship.

logical_relationship cluster_propyzamide Propyzamide cluster_dcm 3,5-dichloro-N-methylbenzamide prop_structure Bulky, non-polar 1,1-dimethyl-2-propynyl group prop_polarity Lower Polarity (More Hydrophobic) prop_structure->prop_polarity prop_interaction Stronger interaction with non-polar stationary phase prop_polarity->prop_interaction prop_rt Longer Retention Time prop_interaction->prop_rt dcm_structure Small methyl group dcm_polarity Higher Polarity (Less Hydrophobic) dcm_structure->dcm_polarity dcm_interaction Weaker interaction with non-polar stationary phase dcm_polarity->dcm_interaction dcm_rt Shorter Retention Time dcm_interaction->dcm_rt

Caption: The influence of molecular structure on retention time.

Conclusion

The chromatographic retention times of 3,5-dichloro-N-methylbenzamide and propyzamide are directly correlated with their molecular structures and resulting polarities. The presence of the bulky, non-polar 1,1-dimethyl-2-propynyl group in propyzamide leads to a significantly longer retention time in reversed-phase HPLC compared to the more polar 3,5-dichloro-N-methylbenzamide. This fundamental understanding is crucial for the development of effective analytical methods for the separation and quantification of these and other structurally related compounds. The provided experimental protocol serves as a robust starting point for researchers, with the potential for further optimization to meet specific analytical needs.

References

  • PubChem. Propyzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[(3,5-Dichloro-4-methylbenzoyl)amino]-3-methyl-2-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

  • AERU. 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide (Ref: RH-163353). [Link]

  • ResearchGate. The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. [Link]

  • PubChem. 3,5-Dichloro-N-(1-ethylpropyl)benzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • PubChem. N-benzyl-3,5-dichloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubMed. The retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]

  • Google Patents. Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Environmental Protection Agency. ILV for Propyzamide (Pronamide) & Degradates in Soil - MRID 50714401. [Link]

Sources

Comparative Stability Guide: Chlorinated vs. Non-Chlorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Halogen Effect

In drug discovery and agrochemical development, the benzamide scaffold is ubiquitous. However, the decision to incorporate a chlorine substituent—and specifically where to place it—fundamentally alters the molecule's thermodynamic and kinetic stability profile.

This guide moves beyond simple observation to explain the causality of stability. We compare the baseline Benzamide (unsubstituted) against Chlorinated Benzamides (specifically ortho- and para-substituted isomers).

Key Takeaway:

  • Non-Chlorinated Benzamide: Susceptible to rapid metabolic oxidation and moderate hydrolytic degradation.

  • 2-Chlorobenzamide (Ortho): Exhibits exceptional hydrolytic stability due to the "Ortho Effect" (steric shielding) but poses environmental persistence risks.

  • 4-Chlorobenzamide (Para): Often less stable to alkaline hydrolysis than the unsubstituted parent due to electronic activation (inductive withdrawal) but offers superior metabolic resistance against CYP450 oxidation.

Physicochemical Stability: Hydrolysis Kinetics

The Mechanistic Divergence

Hydrolytic stability is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the amide bond.

A. Alkaline Hydrolysis (

attack)

The rate-limiting step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

  • Benzamide: Moderate reaction rate.[1]

  • 4-Chlorobenzamide: The Chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I). This destabilizes the ground state and increases the electrophilicity of the carbonyl carbon, accelerating the rate of hydrolysis compared to benzamide (

    
    ).
    
  • 2-Chlorobenzamide: Despite the inductive effect, the bulky chlorine atom at the ortho position physically blocks the trajectory of the incoming nucleophile. This steric hindrance dominates the electronic effect, significantly retarding hydrolysis.

B. Acid Hydrolysis (

catalyzed)

The mechanism involves protonation of the carbonyl oxygen followed by water attack.[2]

  • Electronic Effect: Electron-withdrawing groups make the carbonyl oxygen less basic, making protonation harder, potentially slowing the reaction.

  • Experimental Reality: 2-chlorobenzamide remains highly stable in acidic media (pH 5) compared to neutral/alkaline conditions due to the high energy barrier of the transition state caused by steric crowding.

Comparative Data Summary

Data derived from kinetic profiling at 25°C.

CompoundSubstituent Effect

(pH 7) (

)

(pH 10) (

)
Stability Verdict
Benzamide None (Reference)~0.0035~0.025Baseline
2-Chlorobenzamide Steric Shielding (Dominant)0.00410.0041High Stability (pH independent range)
4-Chlorobenzamide Electronic Activation (-I)> 0.0050> 0.040Low Stability (Labile in Base)

Note: 2-Chlorobenzamide exhibits a "stability plateau" between pH 6 and 8, where the rate constant is minimal (


), making it an environmental persistence concern.
Visualization: Hydrolytic Mechanisms

The following diagram illustrates the competing Steric vs. Electronic effects.

HydrolysisMechanism Benzamide Benzamide (Baseline) Attack Nucleophilic Attack (OH-) Benzamide->Attack Ortho 2-Chlorobenzamide (Ortho-Substituted) Ortho->Attack Steric Shielding Para 4-Chlorobenzamide (Para-Substituted) Para->Attack Electronic Activation TS_Ortho Transition State Destabilized by Sterics (High Barrier) Attack->TS_Ortho Blocked Path TS_Para Transition State Stabilized by -I Effect (Low Barrier) Attack->TS_Para Accelerated Result_Stable Slow Hydrolysis (High Stability) TS_Ortho->Result_Stable Result_Labile Fast Hydrolysis (Low Stability) TS_Para->Result_Labile

Figure 1: Mechanistic divergence in hydrolysis. 2-Cl blocks attack (Green path), while 4-Cl accelerates it (Red path).

Metabolic Stability: The CYP450 Blockade

In drug development, the primary failure mode for benzamides is rapid oxidation by Cytochrome P450 (CYP) enzymes.

The Chlorination Advantage

CYP450 enzymes typically attack electron-rich aromatic rings to form phenols (hydroxylation).

  • Metabolic Blocking: Placing a Chlorine atom at the para position (the most sterically accessible site for CYPs) physically occupies the metabolic "soft spot."

  • Electronic Deactivation: Chlorine is electron-withdrawing.[3] It reduces the electron density of the

    
    -system, making the ring less reactive toward the electrophilic oxygen species generated by CYP450.
    

Comparison:

  • Benzamide: Rapidly metabolized to 4-hydroxybenzamide

    
     Glucuronidation 
    
    
    
    Excretion. (Short
    
    
    ).
  • Chlorobenzamides: Resistant to aromatic hydroxylation. Metabolism is shifted to slower pathways (e.g., amide hydrolysis or dechlorination), significantly extending plasma half-life.

Experimental Protocols

To validate these stability claims in your own lab, use the following self-validating protocols.

Protocol A: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine pseudo-first-order rate constants (


) at varying pH.
  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0 using ionic strength adjusters (NaCl) to maintain

    
    .
    
  • Stock Solution: Dissolve benzamide analog in Acetonitrile (1 mg/mL).

  • Initiation: Spike stock into pre-warmed (25°C, 40°C, 60°C) buffer to a final concentration of 10 µg/mL. Keep organic solvent <1% to avoid solvent effects.

  • Sampling:

    • Aliquot 500 µL at

      
       hours.
      
    • Quench: Immediately add 500 µL of cold Methanol/0.1% Formic Acid to stop the reaction.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).

    • Detection: 230 nm (Amide absorption).

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
Protocol B: Microsomal Stability Assay

Objective: Compare metabolic half-life (


).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction: Incubate test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C.

  • Start: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADPH).

  • Control: Run a "No-NADPH" control to differentiate chemical instability from enzymatic metabolism.

  • Quench: At

    
     min, remove aliquots into ice-cold Acetonitrile containing internal standard.
    
  • Data: Calculate intrinsic clearance (

    
    ) based on depletion rate.
    
Visualization: Stability Testing Workflow

This diagram outlines the decision tree for evaluating benzamide stability.

StabilityWorkflow Start Start: Benzamide Candidate Step1 1. Hydrolysis Screen (pH 2, 7, 10 @ 60°C) Start->Step1 Decision1 >10% Degradation in 24h? Step1->Decision1 Fail1 High Instability (Modify Sterics/Electronics) Decision1->Fail1 Yes Pass1 Hydrolytically Stable Decision1->Pass1 No Step2 2. Microsomal Stability (HLM + NADPH) Pass1->Step2 Decision2 t1/2 < 30 min? Step2->Decision2 Fail2 Metabolic Liability (Add Cl to block sites) Decision2->Fail2 Yes Pass2 Development Candidate Decision2->Pass2 No

Figure 2: Sequential stability testing workflow for validating benzamide derivatives.

References

  • Qingxiang, Z., et al. (2000).[4] "Study on the hydrolysis of 2-chlorobenzamide." Journal of Agricultural and Food Chemistry.

  • Leisten, J. A. (1959).[5] "Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides." Journal of the Chemical Society.[2]

  • Naumann, K. (2003).[6] "Influence of Chlorine Substituents on Biological Activity of Chemicals." Euro Chlor Science Dossier.

  • ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B."

  • Ellington, J. J. "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." U.S. EPA Environmental Research Laboratory.[7]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-dichloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & PPE for 3,5-Dichloro-N-methylbenzamide

Executive Summary & Risk Context

Handling 3,5-dichloro-N-methylbenzamide requires a precise balance between ergonomic mobility and respiratory protection.[1][2] As a halogenated aromatic amide, this compound presents a dual-threat profile common to its class: it is a potent particulate irritant in its solid state and a potential environmental toxin due to its halogenated nature.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for daily handling. The core safety objective is containment of migration . Benzamide dusts are electrostatic and adhesive; without strict protocol, they migrate from the weigh station to door handles and keyboards, creating secondary exposure risks.

Hazard Identification & Mechanism

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard ClassH-CodeMechanism of ActionOperational Implication
Skin Irritant H315 Lipophilic nature allows partial dermal penetration, causing dermatitis.[1]Glove permeation is the critical failure point.
Eye Irritant H319 Micro-abrasion from crystals + chemical irritation of mucous membranes.Dust goggles are superior to safety glasses during weighing.
Resp. Irritant H335 Inhalation of fine particulates triggers bronchial inflammation.Engineering controls (Fume Hood) are non-negotiable.

The PPE Matrix: A Self-Validating System

Do not view PPE as a static list. It is a system that must be validated before every use.

A. Hand Protection (The Primary Barrier)
  • Material: Nitrile (Minimum 5 mil thickness).

  • Why Nitrile? Latex degrades rapidly when exposed to the organic solvents (e.g., DCM, Ethyl Acetate) often used to solubilize this benzamide. Nitrile offers superior chemical resistance to the likely solvent vehicle, not just the solid itself.

  • The Validation Step: Perform a "Pneumatic Test" before donning. Inflate the glove slightly and squeeze to listen for pinhole leaks.

  • Double Gloving Protocol: Recommended during the solubilization phase .

    • Inner Layer: Bright color (e.g., Orange/Blue).

    • Outer Layer: Dark color (e.g., Black/Purple).

    • Logic: Visual contrast makes tears in the outer glove immediately visible.

B. Respiratory Protection (The Last Line of Defense)
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary PPE: If working outside a hood (not recommended) or during spill cleanup, use a Half-face respirator with P100 cartridges .[1]

  • Why P100? N95 filters capture 95% of particles >0.3 microns. P100 captures 99.97% and is oil-proof, protecting against particulates mixed with solvent vapors.

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on standard safety glasses during the weighing step . Air currents can carry benzamide dust around the sides of glasses.

Operational Workflow: The "Clean-to-Dirty" Path

The following diagram illustrates the critical decision points in the handling lifecycle.

SafeHandling Start START: Risk Assessment CheckControls Verify Engineering Controls (Hood Flow > 80 fpm) Start->CheckControls PPE_Donning Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckControls->PPE_Donning Weighing Weighing Phase (Static Control Critical) PPE_Donning->Weighing Spill Spill / Dust Release? Weighing->Spill Solubilization Solubilization Phase (Solvent Hazard Added) Disposal Disposal: Halogenated Waste Stream Solubilization->Disposal Spill->Solubilization No Cleanup HEPA Vacuum + Wet Wipe (Do NOT Sweep) Spill->Cleanup Yes Cleanup->Disposal Decon Decontamination: Wash Surfaces with Soap/Water Disposal->Decon End END: Doffing & Hand Wash Decon->End

Figure 1: Operational logic flow for handling chlorinated benzamides, emphasizing the divergence protocol for spills.

Detailed Handling Protocols

Phase 1: Weighing & Transfer (Highest Risk)

The static charge of crystalline benzamides causes "jumping" during weighing.

  • Static Control: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but never sacrifice containment for stability.

  • Transfer: Dissolve the solid directly in the weigh boat if possible, transferring the liquid to the reaction vessel to avoid dust generation.

Phase 2: Waste Disposal (Regulatory Compliance)

3,5-dichloro-N-methylbenzamide contains halogen bonds (Cl).[1] It cannot be mixed with general organic waste.

  • Correct Stream: Halogenated Organic Waste.

  • Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins and furans during thermal destruction. Mixing this with non-halogenated solvents (like acetone) can render the entire non-halogenated carboy "Halogenated," significantly increasing disposal costs and environmental impact.

Phase 3: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability and drives the chemical deeper into the dermis.

  • Spill: Do not dry sweep. Dry sweeping aerosolizes the dust.

    • Small Spill: Cover with wet paper towels (water or surfactant), then wipe up.

    • Large Spill: Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). (2005).[4] NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Resource Conservation and Recovery Act (RCRA). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.